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Compound of Interest

Compound Name:
2,3,6,7-Tetramethoxy-1-

naphthaldehyde

CAS No.: 33033-34-0

Cat. No.: B1328155

Get Quote

Executive Summary & Identity
2,3,6,7-Tetramethoxy-1-naphthaldehyde is a highly functionalized aromatic aldehyde

primarily utilized as a regiospecific building block in the total synthesis of bioactive

phenanthroindolizidine alkaloids, most notably Tylophorine and Antofine. Its electron-rich

naphthalene core, decorated with four methoxy groups, makes it a unique substrate for further

annulation reactions, specifically the Pictet-Spengler cyclization.
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Property Specification

CAS Number 33033-34-0

IUPAC Name
2,3,6,7-tetramethoxynaphthalene-1-

carbaldehyde

Molecular Formula C₁₅H₁₆O₅

Molecular Weight 276.29 g/mol

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in CHCl₃, DCM, DMSO; sparingly

soluble in water

Key Functional Groups
Aldehyde (C-1), Methoxy ethers (C-2, C-3, C-6,

C-7)

Synthetic Pathway & Methodology
The synthesis of 2,3,6,7-tetramethoxy-1-naphthaldehyde typically proceeds via the

Vilsmeier-Haack formylation of the parent hydrocarbon, 2,3,6,7-tetramethoxynaphthalene. This

route is preferred due to its high regioselectivity, driven by the electronic directing effects of the

methoxy substituents.

Retrosynthetic Analysis
The target aldehyde is disconnected to the electron-rich naphthalene core. The C-1 position is

electronically activated by the ortho-methoxy group at C-2 and the para-methoxy group at C-4

(if it were substituted) or the resonance contribution from the C-3/C-6/C-7 system.
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Figure 1: Strategic placement of the aldehyde functionality bridging the precursor to the

alkaloid target.
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Detailed Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of 2,3,6,7-tetramethoxynaphthalene. The reaction

exploits the electrophilic nature of the chloroiminium ion generated in situ.

Reagents:

Substrate: 2,3,6,7-Tetramethoxynaphthalene (1.0 equiv)

Reagent A: Phosphorus Oxychloride (POCl₃) (1.2–1.5 equiv)

Reagent B: N,N-Dimethylformamide (DMF) (Excess, serves as solvent/reagent)

Quench: Saturated Sodium Acetate (NaOAc) or NaHCO₃ solution.

Step-by-Step Methodology:

Vilsmeier Reagent Formation:

In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5–10 mL per gram

of substrate) to 0°C using an ice bath.

Dropwise add POCl₃ over 15 minutes. A white precipitate (the chloroiminium salt) may

form. Stir for 30 minutes at 0°C.

Substrate Addition:

Dissolve 2,3,6,7-tetramethoxynaphthalene in a minimum amount of DMF.

Add this solution dropwise to the Vilsmeier reagent at 0°C.

Reaction Phase:

Allow the mixture to warm to room temperature.

Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: 40% EtOAc in Hexanes).

The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot.

Hydrolysis & Workup:
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Cool the reaction mixture to room temperature and pour onto crushed ice.

Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8. Stir for 1 hour to

ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Extract with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purification:

Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel,

EtOAc/Hexane gradient) to yield the target aldehyde as yellow needles.

Structural Characterization (Expected Data)
Validation of the compound relies on identifying the symmetry-breaking aldehyde group and the

distinct methoxy signals.

Technique Diagnostic Signal Interpretation

¹H NMR δ ~10.5 ppm (s, 1H)
Aldehyde proton (-CHO).

Distinctive downfield shift.

¹H NMR δ ~4.0–4.1 ppm (s, 12H)

Four methoxy groups (-OCH₃).

May appear as 2 or 3 distinct

singlets due to asymmetry.

¹H NMR δ ~7.1–8.5 ppm (m, 4H)

Aromatic protons. The proton

at C-8 (peri to aldehyde) will be

significantly deshielded.

IR Spectroscopy 1670–1690 cm⁻¹

Strong C=O stretching

vibration (Conjugated

Aldehyde).

MS (ESI+) m/z 277 [M+H]⁺ Protonated molecular ion.
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Applications in Drug Discovery
The primary utility of 2,3,6,7-tetramethoxy-1-naphthaldehyde lies in the synthesis of

phenanthroindolizidine alkaloids, a class of compounds exhibiting potent anti-inflammatory

(NF-κB inhibition) and anti-cancer activities.

Mechanism: Pictet-Spengler Cyclization
The aldehyde serves as the electrophilic partner in the Pictet-Spengler reaction with

pyrrolidine-derivatives (e.g., phenanthryl-alkylamines). This step closes the heterocyclic ring,

forming the pentacyclic core of Tylophorine.
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Figure 2: The aldehyde acts as the "linchpin" carbon (C-9 in Tylophorine numbering) during the

ring-closing sequence.
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Safety & Handling
Hazards: As an aromatic aldehyde, it may cause skin and eye irritation. Treat as a potential

sensitizer.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation to the corresponding carboxylic acid (2,3,6,7-tetramethoxy-1-naphthoic acid).

Reactivity: Incompatible with strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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